

# Potential Biological Activities of 4-amino-N-methanesulfonylbenzamide Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-amino-N-methanesulfonylbenzamide

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This technical guide provides an in-depth overview of the potential biological activities of **4-amino-N-methanesulfonylbenzamide** derivatives, targeting researchers, scientists, and drug development professionals. The document summarizes key findings from various studies, focusing on anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. It includes structured data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

## Anticancer Activity

Derivatives of benzenesulfonamide have been widely investigated for their potential cytotoxic properties.<sup>[1]</sup> The core structure serves as a versatile scaffold for developing novel anticancer agents, with modifications to the sulfonamide nitrogen and the aromatic ring significantly influencing potency and selectivity.<sup>[1][2]</sup> These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrases, which are overexpressed in many tumors.<sup>[3][4]</sup>

## Quantitative Data: In Vitro Anticancer Activity

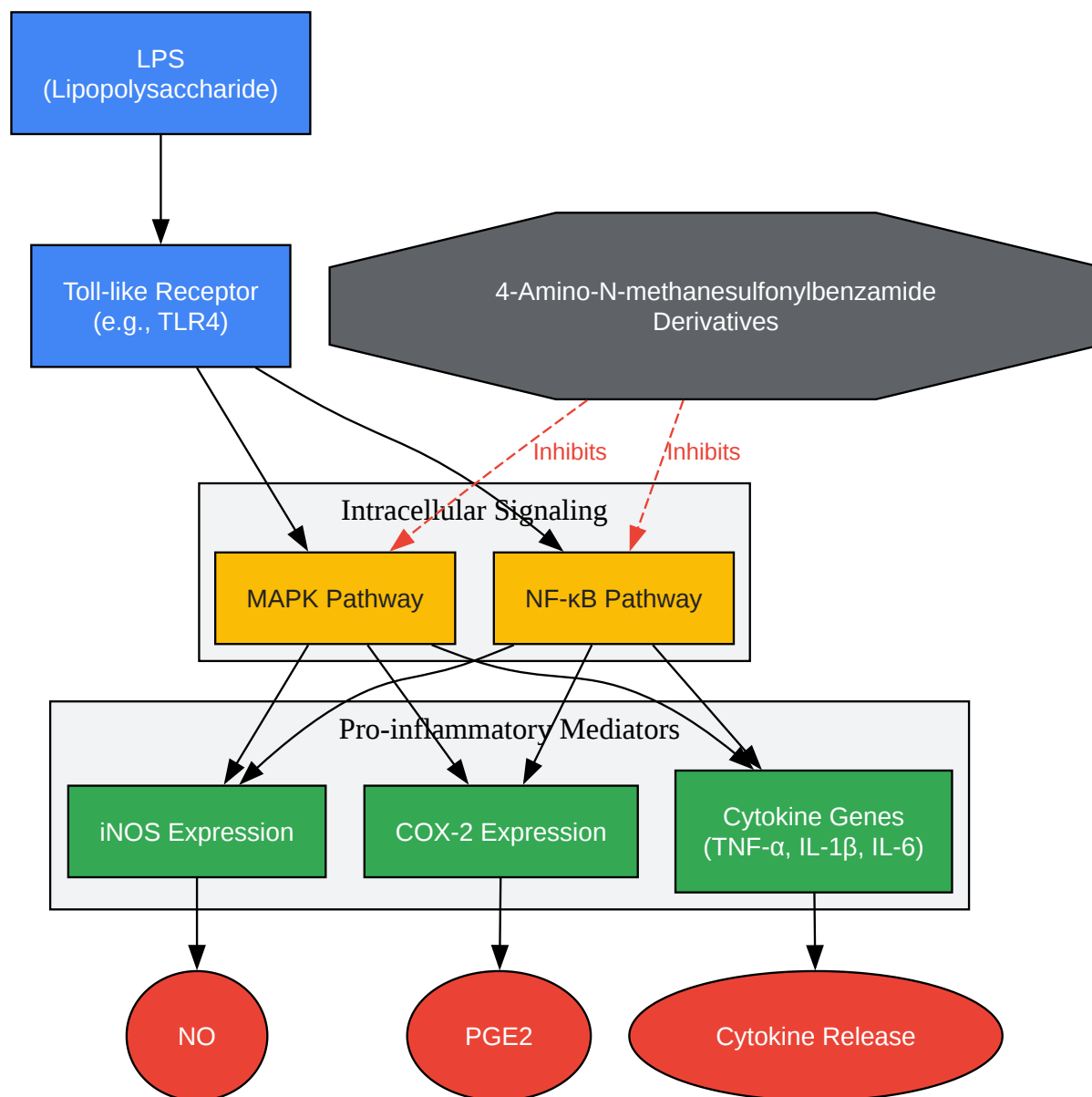
Derivative Class	Cell Lines Tested	Activity/Endpoint	Reference
4-(2-methylacetamide)benzenesulfonamides	Various Cancerous Cells	Active, no cytotoxicity on normal cells	[1]
N-(imidazolidin-2-ylidene)benzenesulfonamides	HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical)	In vitro activity demonstrated	[1]
2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide	-	Designed as molecular hybrids with cytotoxic activities	[2]
4-(quinolin-1-yl)benzenesulfonamide derivatives	Various	Interesting in vitro anticancer activities compared to doxorubicin	[4]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides	NCI-60 Panel	GI50 (HOP-92): 4.56 $\mu$ M; GI50 (MDA-MB-468): 21.0 $\mu$ M	[5]
Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines	COLO-205, HEP-2, A-549, IMR-32	Growth inhibition determined at $1 \times 10^{-5}$ M	[6]
Pentacyclic benzimidazole derivatives	Various human cancer cell lines	Significant antiproliferative activity in the submicromolar range	[7]

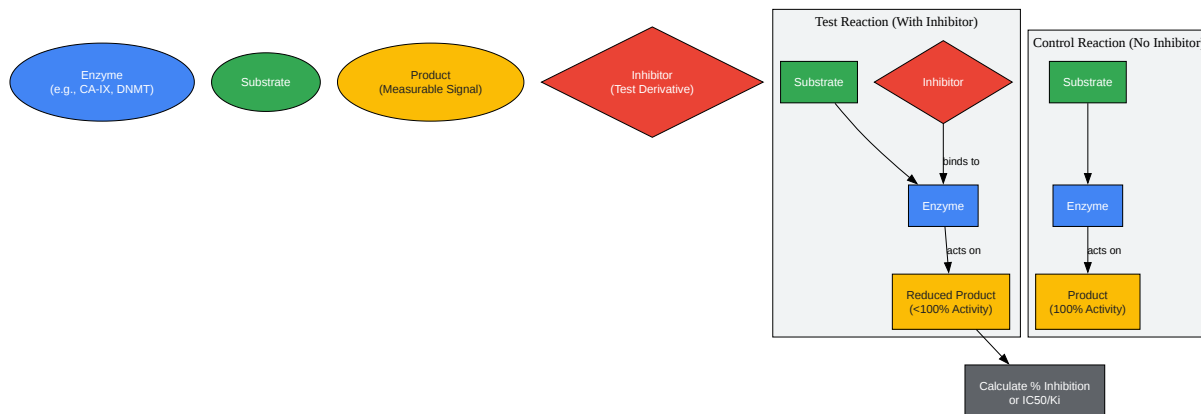
## Experimental Protocols

The in vitro anticancer activity of newly synthesized compounds is commonly evaluated against a panel of human cancer cell lines.<sup>[4]</sup><sup>[6]</sup> A typical protocol involves determining the growth inhibition profile. For instance, compounds are screened at a specific concentration (e.g.,  $1 \times 10^{-5}\text{M}$ ) to assess their percentage growth inhibition.<sup>[6]</sup> Compounds showing significant activity are often subjected to further dose-response studies to calculate the GI50 (concentration causing 50% growth inhibition) or IC50 values. Doxorubicin is frequently used as a reference drug for comparison.<sup>[4]</sup>

To elucidate the potential mechanism of action, computational molecular docking studies are often performed.<sup>[4]</sup> This involves docking the synthesized compounds into the active site of a relevant biological target, such as the estrogen receptor or carbonic anhydrase isozyme II (CA II), to predict binding affinities and interaction modes.<sup>[4]</sup> These in silico studies help rationalize the observed biological activities and guide the design of more potent derivatives.

## Visualization: Anticancer Evaluation Workflow





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